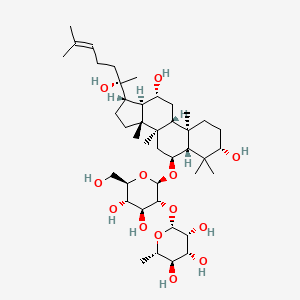
20(S)-Ginsenoside Rg2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20(S)-Ginsenoside Rg2 is a natural product found in Panax ginseng with data available.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Mechanisms of Action
20(S)-Ginsenoside Rg2 exhibits significant neuroprotective properties, particularly against glutamate-induced neurotoxicity. Research indicates that it can inhibit the release of glutamic acid, which is critical in preventing neuronal damage. In studies involving PC12 cells, Rg2 administration resulted in reduced levels of malondialdehyde and nitric oxide, both markers of oxidative stress, while enhancing cell viability and reducing apoptosis by modulating caspase-3 and calpain II expression levels .
Ischemia-Reperfusion Injury
In models of ischemia-reperfusion injury, Rg2 has shown efficacy in mitigating neuronal damage. It decreases the expression of amyloid precursor protein and amyloid β-protein (Aβ1-40), which are associated with neurodegenerative diseases like Alzheimer's. The compound also upregulates heat shock protein 70 (HSP70), contributing to cellular protection during stress conditions .
Cognitive Function and Memory Enhancement
Vascular Dementia
Studies have demonstrated that this compound can improve cognitive function in models of vascular dementia by enhancing the excitability of the cerebral cortex and regulating neurotransmitter levels. It has been shown to increase monoamine transmitters' content, thereby improving learning and memory abilities in experimental rat models .
Mechanistic Insights
The mechanism underlying these cognitive benefits may involve the regulation of glutamate receptor subunit gene expressions and apoptosis-related proteins such as Bcl-2 and Bax. Enhanced Bcl-2 expression coupled with decreased Bax levels suggests an anti-apoptotic effect that could be leveraged for therapeutic strategies against cognitive decline .
Anti-Inflammatory Properties
This compound also demonstrates significant anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating conditions characterized by chronic inflammation . The compound's ability to modulate inflammatory responses could be beneficial in various clinical settings, including neuroinflammatory diseases.
Mood Regulation and Antidepressant Effects
Chronic Pain and Depression
Research indicates that this compound can alleviate symptoms associated with chronic pain and depression-like behaviors in animal models. In studies involving chronic constriction injury models, Rg2 administration improved pain thresholds and reduced anxiety-like behaviors .
Mechanistic Pathways
The antidepressant effects are believed to be mediated through the brain-derived neurotrophic factor signaling pathway in the hippocampus. This pathway is crucial for neuronal survival and synaptic plasticity, suggesting that Rg2 may enhance mood regulation by promoting neuroplasticity .
Pharmacokinetics and Safety Profile
Research has established methods for analyzing the pharmacokinetics of this compound, demonstrating its stability and bioavailability after administration. A high-performance liquid chromatography method has been developed to separate its enantiomers effectively, providing insights into its pharmacological profiles .
Summary Table of Applications
Propiedades
Fórmula molecular |
C42H72O13 |
|---|---|
Peso molecular |
785 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36+,37+,39+,40+,41+,42-/m0/s1 |
Clave InChI |
AGBCLJAHARWNLA-GGBIZLPOSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















